(2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]pentanoic Acid

Catalog No.
S546290
CAS No.
400044-47-5
M.F
C12H21N3O2
M. Wt
239.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]...

CAS Number

400044-47-5

Product Name

(2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]pentanoic Acid

IUPAC Name

(2S)-5-amino-2-[(1-propylimidazol-4-yl)methyl]pentanoic acid

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C12H21N3O2/c1-2-6-15-8-11(14-9-15)7-10(12(16)17)4-3-5-13/h8-10H,2-7,13H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

OTDGPKRCQXSTPV-JTQLQIEISA-N

SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

5-amino-2-((1-n-propyl-1H-imidazol-4-yl)methyl)pentanoic acid, 5-amino-PIMPA, UK 396,082, UK 396082, UK-396,082, UK-396082, UK396,082, UK396082

Canonical SMILES

CCCN1C=C(N=C1)CC(CCC[NH3+])C(=O)[O-]

Isomeric SMILES

CCCN1C=C(N=C1)C[C@H](CCC[NH3+])C(=O)[O-]

Description

The exact mass of the compound (2s)-5-Amino-2-[(1-Propyl-1h-Imidazol-4-Yl)methyl]pentanoic Acid is 239.1634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.8

Exact Mass

239.1634

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2Q5861SUIG

Other CAS

400044-47-5

Wikipedia

Uk-396,082

Dates

Modify: 2023-07-15
1: Atkinson JM, Pullen N, Da Silva-Lodge M, Williams L, Johnson TS. Inhibition of Thrombin-Activated Fibrinolysis Inhibitor Increases Survival in Experimental Kidney Fibrosis. J Am Soc Nephrol. 2015 Aug;26(8):1925-37. doi: 10.1681/ASN.2014030303. Epub 2014 Nov 19. PubMed PMID: 25411467; PubMed Central PMCID: PMC4520161.
2: Atkinson JM, Pullen N, Johnson TS. An inhibitor of thrombin activated fibrinolysis inhibitor (TAFI) can reduce extracellular matrix accumulation in an in vitro model of glucose induced ECM expansion. Matrix Biol. 2013 Jun 24;32(5):277-87. doi: 10.1016/j.matbio.2013.01.006. Epub 2013 Jan 29. PubMed PMID: 23369837.
3: Owen DR, Bull DJ, Bunnage ME, Glossop MS, Maguire RJ, Strang RS. Oxygenated analogues of UK-396082 as inhibitors of activated thrombin activatable fibrinolysis inhibitor. Bioorg Med Chem Lett. 2010 Jan 1;20(1):92-6. doi:10.1016/j.bmcl.2009.11.029. Epub 2009 Nov 13. PubMed PMID: 19954973.
4: Bunnage ME, Blagg J, Steele J, Owen DR, Allerton C, McElroy AB, Miller D, Ringer T, Butcher K, Beaumont K, Evans K, Gray AJ, Holland SJ, Feeder N, Moore RS, Brown DG. Discovery of potent & selective inhibitors of activated thrombin-activatable fibrinolysis inhibitor for the treatment of thrombosis. J Med Chem. 2007 Nov 29;50(24):6095-103. Epub 2007 Nov 9. PubMed PMID: 17990866.

Explore Compound Types